N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which facilitates the formation of the benzodioxole and pyrrole groups. The reaction conditions often require the use of palladium catalysts, ligands, and a suitable solvent to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Chemistry: In chemistry, N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds share structural similarities with N-1,3-benzodioxol-5-yl-4-(1H-pyrrol-1-yl)benzamide and have been studied for their anticancer properties.
Pyrrolidine derivatives: Compounds containing pyrrolidine rings are structurally related and may exhibit similar biological activities.
Uniqueness: this compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(19-14-5-8-16-17(11-14)23-12-22-16)13-3-6-15(7-4-13)20-9-1-2-10-20/h1-11H,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMWFMRKSFZCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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